molecular formula C10H7ClFNO B2783386 2-Chloro-8-fluoro-5-methoxyquinoline CAS No. 1522974-95-3

2-Chloro-8-fluoro-5-methoxyquinoline

Cat. No. B2783386
CAS RN: 1522974-95-3
M. Wt: 211.62
InChI Key: FQSXIMYTYQXDIV-UHFFFAOYSA-N
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Description

2-Chloro-8-fluoro-5-methoxyquinoline is a chemical compound with the CAS Number: 1522974-95-3 . It has a molecular weight of 211.62 and is a versatile compound used in diverse scientific research. Its unique properties make it suitable for drug development, material synthesis, and biological studies.


Molecular Structure Analysis

The InChI Code for this compound is 1S/C10H7ClFNO/c1-14-8-4-3-7 (12)10-6 (8)2-5-9 (11)13-10/h2-5H,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Chemosensor Development

One significant application of quinoline derivatives is in the development of chemosensors. For instance, a derivative, 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, demonstrates selective response to Cd2+ ions over other tested metal ions through a notable increase in fluorescence. This property makes it a potential candidate for measuring Cd2+ concentrations in waste effluent streams and food products, showcasing its environmental and food safety application (Prodi et al., 2001).

Phototoxicity Reduction in Pharmaceuticals

Research into fluoroquinoline derivatives has led to the discovery of reduced phototoxicity in pharmaceuticals. A study found that a fluoroquinoline with a methoxy group at the 8 position showed stability under UVA irradiation, suggesting that such modifications could lead to the development of safer antibacterial agents with minimized phototoxic effects (Marutani et al., 1993).

Fluorescent Ion Sensing

Quinoline derivatives also play a crucial role in fluorescent ion sensing. Novel fluoroionophores based on 8-methoxyquinoline exhibit enhanced fluorescence in the presence of specific metal ions such as Zn2+, Cu2+, Pb2+, and Hg2+, with exceptional selectivity toward Zn2+. This indicates their potential use in detecting and quantifying metal ions in various environmental and biological samples (Zhang et al., 2007).

Antitumor Agent Development

The synthesis and evaluation of 2-phenylquinolin-4-one derivatives, including those with modifications such as fluorophenyl and methoxy groups, have identified potent antitumor agents. These compounds exhibit significant inhibitory activity against a range of tumor cell lines, highlighting the potential of quinoline derivatives in cancer treatment (Chou et al., 2010).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-8-fluoro-5-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO/c1-14-8-4-3-7(12)10-6(8)2-5-9(11)13-10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSXIMYTYQXDIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC(=NC2=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1522974-95-3
Record name 2-chloro-8-fluoro-5-methoxyquinoline
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